molecular formula C11H9F3O B8443327 6-Methoxy-3-(trifluoromethyl)indene

6-Methoxy-3-(trifluoromethyl)indene

Cat. No.: B8443327
M. Wt: 214.18 g/mol
InChI Key: YGWKKAHSNMDTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-(trifluoromethyl)indene is a high-purity chemical building block designed for advanced research and development. This compound features a fused indene scaffold substituted with a methoxy group at the 6-position and a trifluoromethyl (CF3) group at the 3-position. The indene core is a privileged structure in organic synthesis and materials science, while the incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . As a versatile synthetic intermediate, this compound is valuable for constructing more complex, functionalized architectures. It is particularly useful in the synthesis of trifluoromethylated indanes, which are increasingly investigated as key scaffolds in pharmaceutical and agrochemical research . Researchers are exploring these structures for their potential biological activity, as some analogous 1-CF3-indanes have been identified as promising ligands for cannabinoid receptors (CB1 and CB2) and inhibitors of enzymes like monoacylglycerol lipase (MAGL) . The mechanism of action for any resulting bioactive molecule is highly dependent on the final structure, but often involves specific interactions with enzyme active sites or cellular receptors, modulated by the properties of the CF3 group. This product is intended for use in method development, library synthesis, and biological screening in controlled laboratory environments. This compound is supplied for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

6-methoxy-3-(trifluoromethyl)-1H-indene

InChI

InChI=1S/C11H9F3O/c1-15-8-3-4-9-7(6-8)2-5-10(9)11(12,13)14/h3-6H,2H2,1H3

InChI Key

YGWKKAHSNMDTQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 6-Methoxy-3-(trifluoromethyl)indene with related indene derivatives:

Compound Name Substituents Electronic Effects Key Properties
This compound -CF₃ (C3), -OCH₃ (C6) Electron-withdrawing (-CF₃) and donating (-OCH₃) Enhanced polarity, tunable reactivity
3-(Trifluoromethyl)indene -CF₃ (C3) Strong electron withdrawal High stability, bioactivity
6-(Trifluoromethoxy)indan-1-one -OCF₃ (C6), ketone (C1) Electron-withdrawing (-OCF₃, ketone) Increased electrophilicity, rigidity
2,3-Dihydro-1H-indene (Indane) Saturated C2-C3 bond Reduced aromaticity Lower reactivity, higher thermal stability

Key Observations :

  • Pure indene derivatives (e.g., indane) exhibit lower steric hindrance, favoring dimerization and oligomerization under acidic conditions . In contrast, bulky substituents like -CF₃ and -OCH₃ may suppress such reactions.
Reactivity :
  • Dimerization : Unsubstituted indene readily dimerizes under acidic conditions (e.g., BF₃ or H₂SO₄ catalysis), forming products like 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene . Substituents like -CF₃ and -OCH₃ likely reduce dimerization due to steric hindrance and electronic effects.
  • Catalytic Polymerization: Zirconocene catalysts bearing CF₃-substituted indene ligands show lower activation energies (Ea1 ≈ 70 kJ/mol) compared to non-fluorinated analogs, highlighting the -CF₃ group’s role in stabilizing transition states .

Preparation Methods

Magnesium-Mediated Coupling of Aryl Bromides

A two-step procedure involving Grignard reagent formation and subsequent coupling with indenones is described in Source. For instance, 5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one reacts with 3-(trifluoromethyl)phenylmagnesium bromide in tetrahydrofuran (THF) to form 6-methoxy-3-(trifluoromethyl)-2-methylindene. The reaction proceeds via nucleophilic addition to the ketone, followed by acid-catalyzed dehydration, yielding the target compound in 73%.

Lithium-Halogen Exchange with t-BuLi

Source also reports the use of tert-butyllithium (t-BuLi) for lithium-halogen exchange reactions. 4-Bromo-1,2-dimethoxybenzene reacts with t-BuLi at –78°C, generating a lithium intermediate that couples with 3-(trifluoromethyl)indenone. This method affords 6-methoxy-3-(trifluoromethyl)indene in 68% yield after acid workup.

Acid-Promoted Cyclization of Trifluorobut-en-oles

Sulfuric Acid-Catalyzed Cyclization

Source details the cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles in concentrated H₂SO₄. For example, 2-(4-methoxyphenyl)-4-(3-(trifluoromethyl)phenyl)-1,1,1-trifluorobut-3-en-2-ol undergoes acid-promoted cyclization at room temperature, yielding this compound in 92% yield. The reaction proceeds via CF₃-allyl cation intermediates, which undergo regioselective [4+2] cyclization.

Trifluoroacetic Acid as a Mild Alternative

Electron-rich substrates, such as those with methoxy groups, require milder conditions to prevent overacidification. Using trifluoroacetic acid (CF₃CO₂H) instead of H₂SO₄ improves yields for sensitive substrates. For instance, cyclization of 2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)phenyl)-1,1,1-trifluorobut-3-en-2-ol in CF₃CO₂H affords the target indene in 50% yield.

Comparative Analysis of Synthetic Methods

Yield and Selectivity

MethodConditionsYield (%)Selectivity Issues
Superacid cyclizationFSO₃H, –60°C; TfOH, RT84Requires cryogenic conditions
Grignard couplingTHF, Mg, 40°C73Competing side reactions
t-BuLi couplingTHF, –78°C68Sensitivity to moisture
H₂SO₄ cyclizationH₂SO₄, RT92Overacidification of electron-rich substrates
CF₃CO₂H cyclizationCF₃CO₂H, RT50Lower reactivity

Scalability and Practical Considerations

Superacid-mediated methods offer high yields but require specialized equipment for handling corrosive acids. Grignard and organolithium approaches are scalable but demand anhydrous conditions. Acid-promoted cyclization in H₂SO₄ is operationally simple but limited for electron-deficient substrates.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to tubulin polymerization inhibitors. Source highlights its role in synthesizing dihydro-1H-indene derivatives with antiproliferative activity against cancer cell lines (IC₅₀ = 0.028–0.087 μM).

Materials Science Applications

The compound’s rigid, fluorinated structure makes it suitable for organic light-emitting diodes (OLEDs) and liquid crystals. Its synthesis via superacid methods ensures high purity, critical for optoelectronic performance .

Q & A

Q. What synthetic strategies are available for preparing 6-Methoxy-3-(trifluoromethyl)indene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound can be achieved via acid-promoted cyclization of trifluoromethyl-substituted allyl alcohols or multicomponent reactions under catalyst-free conditions. For example, Brønsted or Lewis acids (e.g., H2SO4, BF3) promote cyclization of CF3-allyl alcohols to form indene derivatives . Catalyst-free approaches, such as one-pot reactions at 130°C using N-methylene bis(acetone), yield spiroindene derivatives with moderate to high purity (validated by TLC, IR, NMR, and MS) . Key variables affecting yield include temperature (optimal range: 120–140°C), solvent-free vs. solvent-based systems, and reactant stoichiometry. For purity optimization, column chromatography with pentane:ethyl acetate (9:1) is recommended .

Q. How can researchers validate the structural integrity of this compound and its derivatives?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR can identify characteristic signals, such as the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and methoxy protons (δ ~3.8 ppm in ¹H NMR). Ketone/enol tautomerism in derivatives may split signals, necessitating integration ratios for quantification .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, derivatives with spirocyclic frameworks show distinct fragmentation due to ring strain .
  • Melting Point Analysis : Sharp melting points (e.g., 56.7–59.2°C for carboxylate derivatives) indicate crystallinity and purity .

Advanced Research Questions

Q. What stereochemical challenges arise in the synthesis of trifluoromethylindene derivatives, and how can enantioselective methods address them?

  • Methodological Answer : The trifluoromethyl group introduces steric and electronic effects that complicate stereocontrol. Enantioselective allylic alkylation using chiral sulfinamide phosphine catalysts (e.g., P90) achieves regio- and enantioselectivity (>90% ee) for 1,1,3-trisubstituted indenes. Key factors include catalyst loading (10 mol%), solvent polarity, and temperature. For example, Zhang and Wu’s method converts indenes with MBH carbonates into enantioenriched products in 76–98% yield . Computational modeling (DFT) of transition states can guide catalyst design to minimize racemization.

Q. How does the trifluoromethyl group influence the biological activity of indene derivatives, and what experimental assays are critical for evaluating therapeutic potential?

  • Methodological Answer : The CF3 group enhances lipophilicity and metabolic stability, improving bioavailability. To assess bioactivity:
  • Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization can quantify interactions with targets like HIV protease (nanomolar affinity reported for related indenes) .
  • Cellular Activity Studies : Anti-tumor potential is evaluated via MTT assays on cancer cell lines (e.g., IC50 values for apoptosis induction). Derivatives with electron-withdrawing groups (e.g., CF3) show enhanced cytotoxicity by disrupting mitochondrial membranes .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., bromo-, methoxy-substituted indenes) to identify critical substituents. For example, 5-bromo-CF3-indene derivatives exhibit higher kinase inhibition than non-halogenated analogs .

Q. What mechanistic pathways explain the formation of indene derivatives during pyrolysis or acid-catalyzed cyclization?

  • Methodological Answer : Pyrolysis of hydroquinone derivatives generates hydroxycyclopentadienyl (HO-CPD) radicals, which recombine to form indenes via CO elimination. GC-MS detection of indene and hydroxyl-indene intermediates confirms radical-mediated pathways . In acid-catalyzed cyclization, CF3-allyl alcohols undergo protonation at the hydroxyl group, followed by carbocation formation and intramolecular cyclization. Isotopic labeling (e.g., D2O) and kinetic studies can distinguish between stepwise and concerted mechanisms .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported yields for CF3-indene syntheses across different methods?

  • Methodological Answer : Contradictions often arise from reaction scale, purification methods, or catalyst deactivation. For example, catalyst-free multicomponent reactions report lower yields (50–70%) compared to chiral-catalyzed alkylation (76–98%) , but the latter requires expensive catalysts. To reconcile
  • Compare turnover numbers (TON) and catalyst recyclability.
  • Optimize solvent systems (e.g., THF vs. DCM) to improve solubility of intermediates.
  • Use design of experiments (DoE) to identify critical variables (e.g., temperature, pH).

Comparative Structural Analysis

Table 1 : Key Structural and Functional Features of Selected Indene Derivatives

CompoundFunctional GroupsUnique PropertiesReference
This compoundCF3, MethoxyHigh lipophilicity, radical stability
Spiroindene-1,3-dione-benzSpirocyclic, KetoneRing strain, fluorescence
1-Amino-6-CF3-indene-carboxylic acidCF3, Amino, Carboxylic acidDual hydrogen-bonding capacity
5-Bromo-1-CF3-inden-1-amineCF3, Bromo, AmineEnhanced kinase inhibition

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